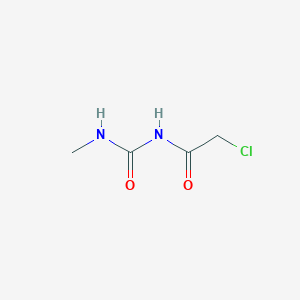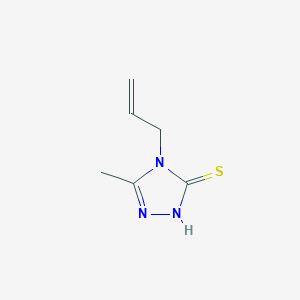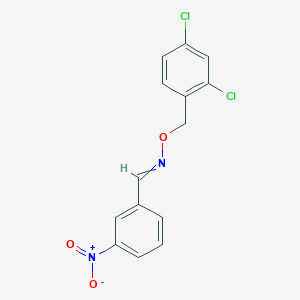
4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid
Overview
Description
The compound “4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid” is an organic compound containing a thiophene ring and a carboxylic acid group. Thiophene is a five-membered heterocyclic compound with one sulfur atom . The presence of the carboxylic acid group (-COOH) suggests that this compound may exhibit acidic properties.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of a carboxylic acid group could result in acidic properties. The compound is likely to be soluble in organic solvents due to the presence of the thiophene ring .Scientific Research Applications
Molecular and Structural Studies
- Molecular Docking and Structural Analysis : 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid derivatives have been investigated for their molecular docking, vibrational, structural, electronic, and optical properties. Such studies, using techniques like FT-IR, FT-Raman, and DFT calculations, provide insights into the molecule's stability, reactivity, and potential as nonlinear optical materials (Vanasundari, Balachandran, Kavimani & Narayana, 2018).
Biosynthesis and Metabolism
- Role in Ethylene Biosynthesis : The compound, identified in cultures of bacteria and fungi, plays a role in the biosynthesis of ethylene from methionine, indicating its importance in metabolic pathways (Billington, Golding & Primrose, 1979).
Apoptosis and Cellular Mechanisms
- Induction of Apoptosis : Research suggests that derivatives of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid, such as methional, can induce apoptosis in certain cell lines, highlighting its significance in cellular mechanisms and potential therapeutic applications (Quash, Roch, Chantepie, Michal, Fournet & Dumontet, 1995).
Chemical Synthesis and Reactions
- Synthesis of Heterocyclic Compounds : The compound has been used in the synthesis of various heterocyclic compounds, demonstrating its utility in organic synthesis (Miller, Heindel & Minatelli, 1981).
Biochemical Analysis and Assays
- Development of Analytical Tools : Derivatives of 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid have been used in the development of sensitive assays, such as ELISAs, for the detection of various compounds in biological and agricultural samples, showcasing its role in analytical chemistry (Zhang, Sun, Hu, Shen, Yang, Liang, Sun & Liu, 2008).
Mechanism of Action
Target of Action
Thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions .
Mode of Action
It’s worth noting that thiophene derivatives have been reported to exhibit various modes of action depending on their specific structures and the biological targets they interact with .
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways, contributing to their diverse therapeutic properties .
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of effects at the molecular and cellular level, contributing to their diverse therapeutic properties .
properties
IUPAC Name |
4-(5-methylthiophen-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6-2-4-8(13-6)7(10)3-5-9(11)12/h2,4H,3,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGWOJJYYCDOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368866 | |
| Record name | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid | |
CAS RN |
22988-52-9 | |
| Record name | 5-Methyl-γ-oxo-2-thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22988-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Methylthiophen-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-N-[2-(4-fluoro-phenyl)-ethyl]-acetamide](/img/structure/B1361933.png)




![2-chloro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B1361946.png)





![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)